One of the most well-studied properties of flavones is their potent antioxidant activity. Their chemical structure enables them to scavenge free radicals, unstable molecules that contribute to cellular damage and various chronic diseases. Studies have shown that flavones like apigenin and luteolin effectively inhibit free radical formation and protect cells from oxidative stress, potentially contributing to the prevention of age-related diseases and cancer [, ].
Flavones also exhibit promising anti-inflammatory properties. Research suggests that they can modulate various inflammatory pathways, including the suppression of pro-inflammatory mediators and the activation of antioxidant enzymes. For instance, studies have demonstrated the ability of flavones like hesperidin and naringenin to reduce inflammation in various models, suggesting their potential therapeutic value in inflammatory diseases like arthritis and inflammatory bowel disease [, ].
Recent research has explored the potential neuroprotective effects of flavones. Studies indicate that these compounds may protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. This neuroprotective effect is attributed to their ability to modulate various cellular processes, including reducing oxidative stress, mitigating inflammation, and promoting the survival of neuronal cells [, ].
Flavones are a class of flavonoids characterized by a specific chemical structure that consists of a 15-carbon skeleton comprising two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). The general formula for flavones is C15H10O2, with the basic structure featuring a double bond between the C-2 and C-3 positions of the pyran ring. They are primarily found in various plants, contributing to their pigmentation and serving as antioxidants. Flavones play a significant role in plant defense mechanisms against pathogens and UV radiation, and they are also involved in attracting pollinators due to their vibrant colors .
Flavones exhibit a wide range of biological activities, including:
Several methods exist for synthesizing flavones:
Flavones have various applications across multiple fields:
Flavones share structural similarities with several other classes of flavonoids. Here is a comparison highlighting their uniqueness:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Flavonols | Hydroxylated derivatives of flavones | Contain additional hydroxyl groups on the B ring |
Flavanones | Saturated C ring (no double bond between C-2 and C-3) | More stable than flavones; often found in citrus fruits |
Isoflavones | Similar structure but differ in ring attachment | Primarily found in legumes; associated with estrogenic activity |
Aurones | Similar backbone but differ by an additional carbon atom in the B ring | Known for unique color properties; less common than flavones |
Flavones are unique due to their specific structural features that confer distinct biological activities compared to these similar compounds. Their ability to form stable radicals through conjugation between aromatic rings enhances their antioxidant capacity while distinguishing them from others like flavonols or isoflavones .
Flavone represents the simplest member of the flavone class of flavonoids, characterized by its distinctive molecular formula C15H10O2 and molecular weight of 222.24 grams per mole [1] [2]. The compound is systematically named 2-phenylchromen-4-one according to International Union of Pure and Applied Chemistry nomenclature, reflecting its fundamental structural architecture [1] [8]. The basic framework consists of a benzopyrone heterocyclic ring system, specifically comprising a chromone backbone with a phenyl substituent positioned at the C2 carbon [1] [6].
The structural foundation of flavone can be described as a C6-C3-C6 skeleton, where the molecule contains three distinct ring systems designated as A, C, and B rings respectively [6]. The A ring corresponds to the benzene portion of the chromone moiety, the C ring represents the pyrone component, and the B ring constitutes the phenyl substituent attached at position 2 [6]. This arrangement creates a planar molecular geometry that is essential for the compound's chemical and physical properties [20] [22].
The chromone core structure features a characteristic carbonyl group at the C4 position and a double bond between C2 and C3, which enables extensive π-electron delocalization throughout the molecular framework [21] [22]. This conjugated system is responsible for many of the distinctive spectroscopic and chemical properties observed in flavone [21]. The phenyl ring at C2 maintains coplanarity with the chromone system, contributing to the overall aromatic character and stability of the molecule [20] [22].
Table 1: Basic Properties of Flavone
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H10O2 | [1] [2] [3] |
Molecular Weight | 222.24 g/mol | [1] [2] |
CAS Registry Number | 525-82-6 | [1] [2] |
IUPAC Name | 2-phenylchromen-4-one | [1] [8] |
Appearance | White crystalline powder | [7] [13] |
Melting Point | 94-97°C | [7] [10] [13] |
Boiling Point | 185°C (1 mmHg) | [7] [13] |
Density | 1.1404 g/cm³ (estimate) | [7] [13] |
Refractive Index | 1.6600 (estimate) | [7] [13] |
Flavone exhibits well-defined thermal transition points that are characteristic of its crystalline structure and intermolecular interactions [7] [10] [13]. The compound demonstrates a melting point range of 94-97°C under standard atmospheric pressure conditions [7] [10] [13]. This relatively sharp melting point range indicates good purity and crystalline order in the solid state [10] [13].
The boiling point of flavone has been determined to be 185°C under reduced pressure conditions of 1 millimeter of mercury [7] [13]. Under standard atmospheric pressure, the compound would be expected to decompose before reaching its normal boiling point, which is typical behavior for many organic compounds containing conjugated aromatic systems and carbonyl functionalities [7] [13]. The reduced pressure boiling point provides valuable information for purification procedures and thermal stability assessments [13].
These thermal properties reflect the molecular structure of flavone, where the planar aromatic system allows for effective crystal packing through π-π stacking interactions and van der Waals forces [7] [13]. The presence of the carbonyl group enables additional dipole-dipole interactions that contribute to the observed melting point characteristics [13].
The solubility profile of flavone demonstrates distinct patterns that correlate directly with its molecular structure and the polarity of various solvents [7] [13] [14]. The compound exhibits negligible solubility in water, being classified as essentially insoluble in aqueous media [7] [13] [14]. This hydrophobic character arises from the predominantly aromatic nature of the molecule and the absence of ionizable functional groups [13] [14].
In contrast, flavone displays excellent solubility in organic solvents, particularly those of moderate to high polarity [7] [13] [14]. Ethanol serves as an effective solvent, with flavone achieving solubility levels exceeding 38.3 milligrams per milliliter [13] [14]. Dimethyl sulfoxide represents the most effective solvent tested, with solubility exceeding 52.3 milligrams per milliliter [13] [14]. Dimethylformamide provides moderate solubility of approximately 30 milligrams per milliliter [14].
Additional organic solvents demonstrate varying degrees of dissolution capacity [7] [13]. Acetone provides moderate solubility at 25 milligrams per milliliter, while methanol and chloroform both dissolve flavone readily [7] [13]. The compound shows sparingly soluble behavior in aqueous buffer systems, though solubility can be enhanced through co-solvent approaches using ethanol-water mixtures [14].
Table 2: Solubility Characteristics of Flavone
Solvent | Solubility | Comments | Reference |
---|---|---|---|
Water | Insoluble | Sparingly soluble in aqueous buffers | [7] [13] [14] |
Ethanol | >38.3 mg/mL | Good solubility in alcohols | [13] [14] |
Methanol | Soluble | Good solubility in alcohols | [7] [13] |
Acetone | 25 mg/mL | Moderate solubility | [7] [13] |
Chloroform | Soluble | Soluble in organic solvents | [7] [13] |
DMSO | >52.3 mg/mL | High solubility | [13] [14] |
Dimethylformamide | ~30 mg/mL | Moderate to good solubility | [14] |
The spectroscopic characteristics of flavone provide comprehensive structural identification and quantitative analysis capabilities across multiple analytical techniques [14] [23] [24] [25] [26]. Ultraviolet-visible spectroscopy reveals distinctive absorption patterns that are diagnostic for the flavone chromophore system [14] [26]. The compound exhibits two characteristic absorption maxima: Band II at 251 nanometers, associated with the benzoyl absorption of the A ring system, and Band I at 296 nanometers, corresponding to the cinnamoyl absorption involving the B ring conjugation [14] [26].
Infrared spectroscopy provides detailed vibrational information about the functional groups present in flavone [23] [24]. The carbonyl stretching frequency appears in the range of 1660-1683 reciprocal centimeters, with the exact position depending on the measurement conditions and crystal packing effects [23] [24]. Aromatic carbon-carbon stretching vibrations are observed around 1600 reciprocal centimeters, characteristic of the benzene ring systems [23] [24]. The fingerprint region between 1800-1000 reciprocal centimeters contains multiple strong absorption bands that provide detailed structural identification capabilities [24].
Nuclear magnetic resonance spectroscopy offers precise structural elucidation through chemical shift analysis [15] [25] [28]. Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals in the 7-8 parts per million region, corresponding to the phenyl ring and chromone system hydrogens [15] [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 180 parts per million, confirming the ketone functionality [25] [28]. The technique provides complete carbon framework assignment through comprehensive chemical shift databases [25] [28].
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of flavone [1] [2]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the protonated molecular ion [1] [2]. Fragmentation patterns provide structural confirmation through characteristic loss pathways involving the phenyl ring and chromone components [1] [2].
Table 3: Spectroscopic Properties of Flavone
Technique | Value/Range | Assignment/Comments | Reference |
---|---|---|---|
UV-Vis (λmax) | 251 nm | Band II (benzoyl absorption) | [14] [26] |
UV-Vis (λmax) | 296 nm | Band I (cinnamoyl absorption) | [14] [26] |
IR (C=O stretch) | 1660-1683 cm⁻¹ | Carbonyl stretching frequency | [23] [24] |
IR (C=C stretch) | ~1600 cm⁻¹ | Aromatic C=C stretching | [23] [24] |
IR (strong bands) | 1800-1000 cm⁻¹ region | Characteristic fingerprint region | [24] |
1H NMR | Aromatic H: 7-8 ppm | Phenyl and chromone protons | [15] [25] |
13C NMR | Carbonyl C: ~180 ppm | Ketone carbon | [25] [28] |
Mass Spectrometry | m/z 222 [M]+ | Molecular ion peak | [1] [2] |
The chemical stability of flavone varies significantly depending on environmental conditions, with temperature, pH, and light exposure representing the primary factors influencing degradation pathways [16] [17] [18] [34] [35]. Thermal stability studies demonstrate that flavone undergoes moderate degradation when exposed to elevated temperatures of 100°C, with the extent of decomposition varying based on the duration of exposure and the presence of substituents [16] [17] [18].
pH-dependent stability investigations reveal distinct patterns of behavior across the physiologically relevant range [16] [18] [34]. Under acidic conditions at pH 3.0, flavone demonstrates relatively good stability with minimal degradation over extended periods [16] [18] [34]. At neutral pH values around 5.0, the compound maintains intermediate stability characteristics [16] [18]. However, alkaline conditions at pH 7.0 and above promote rapid degradation through enhanced oxidative pathways [16] [18] [34]. This pH-dependent behavior correlates with the ionization potential of the phenolic systems and the increased reactivity under basic conditions [34].
Photostability assessments indicate that flavone undergoes photodegradation when exposed to ultraviolet radiation [35] [37]. The compound absorbs ultraviolet light through its aromatic chromophores, leading to excited state formation and subsequent photochemical transformations [35]. The presence of molecular oxygen significantly affects the photochemical behavior, with different reaction pathways predominating under aerobic versus anaerobic conditions [35].
Storage stability studies demonstrate that flavone remains chemically stable when maintained under appropriate conditions [7] [13]. The compound should be stored in sealed containers under dry conditions at room temperature to prevent moisture-induced degradation and oxidative processes [7] [13]. Exposure to elevated temperatures and humidity should be avoided to maintain chemical integrity over extended storage periods [7] [13].
Table 4: Stability Parameters of Flavone
Condition | Stability Assessment | Comments | Reference |
---|---|---|---|
Thermal Stability (100°C) | Moderate - degradation occurs | Thermal stability varies with substitution | [16] [17] [18] |
pH 3.0 (acidic) | Relatively stable | Better stability in acidic medium | [16] [18] [34] |
pH 5.0 (neutral) | More stable than pH 7 | Intermediate stability | [16] [18] |
pH 7.0 (alkaline) | Less stable, rapid degradation | Alkaline conditions promote degradation | [16] [18] [34] |
UV Light Exposure | Photodegradation occurs | UV absorption leads to excited states | [35] [37] |
Oxygen Atmosphere | Oxidative degradation possible | Molecular oxygen affects photochemistry | [35] |
Storage Conditions | Stable when sealed, dry, RT | Avoid moisture and high temperature | [7] [13] |
Flavone exhibits characteristic reactivity patterns that reflect the electronic properties of its aromatic ring systems and the electrophilic nature of the carbonyl group [19] [21] [32] [35]. Oxidation reactions represent a major class of transformations, particularly involving the phenolic positions when hydroxyl substituents are present [19] [21]. These reactions typically proceed through radical intermediates to form quinone structures and oligomeric products [19] [21].
Reduction processes can target both the carbonyl functionality and the C2-C3 double bond system [32]. Reduction of the carbonyl group yields chroman-4-ol derivatives, while reduction of the double bond produces dihydroflavone compounds [32]. The stereochemical outcome of these reductions depends on the specific reducing agent and reaction conditions employed [32].
Hydroxylation reactions can occur at various positions on the aromatic rings, leading to hydroxylated flavone derivatives with modified biological and chemical properties [19] [20]. These transformations often employ enzymatic systems or chemical oxidants and proceed through hydroxyl radical intermediates [19] [20]. The regioselectivity of hydroxylation depends on the electronic properties of the aromatic system and the nature of the hydroxylating agent [19] [20].
Methylation reactions target existing hydroxyl groups to form methoxylated derivatives [25]. These transformations alter the physicochemical properties of the molecule, including solubility characteristics and biological activity profiles [25]. Glycosylation represents another important modification pathway, where sugar moieties are attached to hydroxyl groups to form flavone glycosides [22].
Nucleophilic addition reactions can occur at the electrophilic carbonyl carbon, leading to hemiacetal and acetal formation under appropriate conditions [32]. Photochemical reactions involve the aromatic chromophores and can result in complex rearrangement products depending on the irradiation conditions and solvent environment [35]. Enzymatic oxidation processes, particularly those involving laccase enzymes, primarily target the B-ring system to produce oxidized monomeric species and oligomeric compounds through radical coupling mechanisms [19].
Table 5: Reactivity Patterns of Flavone
Reaction Type | Reaction Site | Products/Mechanism | Reference |
---|---|---|---|
Oxidation | Phenolic positions | Quinones, radical species | [19] [21] |
Reduction | C=C double bond | Dihydroflavones | [32] |
Hydroxylation | Ring positions | Hydroxylated derivatives | [19] [20] |
Methylation | Hydroxyl groups | Methoxy derivatives | [25] |
Glycosylation | Hydroxyl groups | Flavone glycosides | [22] |
Nucleophilic Addition | C=O carbon | Hemiacetals, acetals | [32] |
Photochemical Reactions | Aromatic chromophores | Rearrangement products | [35] |
Enzymatic Oxidation | B-ring primarily | Oxidized monomers, oligomers | [19] |
The structure-activity relationships of flavone demonstrate how specific molecular features contribute to its chemical and biological properties [6] [16] [17] [19] [20] [21] [22]. The basic C15H10O2 framework serves as the essential structural foundation that defines flavone identity and provides the molecular scaffold for all subsequent modifications [6] [20]. This core structure establishes the fundamental electronic and geometric properties that govern interactions with biological targets and chemical reagents [6] [20].
The C2-C3 double bond plays a critical role in enabling π-electron delocalization throughout the molecular framework [21] [22]. This unsaturation stabilizes radical intermediates formed during oxidative processes and contributes to the antioxidant capacity of flavone derivatives [21] [22]. The presence of this double bond distinguishes flavones from the corresponding dihydroflavones and significantly impacts biological activity profiles [21] [22].
The C4 ketone group represents an essential feature for hydrogen bonding interactions with biological targets [32]. This carbonyl functionality serves as both a hydrogen bond acceptor and a site for nucleophilic attack in chemical transformations [32]. Modifications or reduction of this group typically result in substantial decreases in biological activity, indicating its critical importance for molecular recognition processes [32].
The phenyl ring positioned at C2 contributes significantly to the planarity and aromatic character of the molecule [20] [22]. This structural element maintains the extended conjugation system and provides additional sites for substitution that can modulate activity profiles [20] [22]. The coplanar arrangement with the chromone system is essential for optimal biological interactions [20] [22].
Hydroxylation patterns significantly influence the structure-activity relationships of flavone derivatives [16] [17] [19] [20] [21] [22]. Hydroxylation at the C3 position generally increases biological activity and provides additional hydrogen bonding capabilities [20] [22]. Hydroxylation at C5 modulates antioxidant capacity through intramolecular hydrogen bonding with the C4 carbonyl group [17] [21]. C7 hydroxylation affects metabolic stability and influences pharmacokinetic properties [16] [22].
B-ring hydroxylation patterns represent one of the most significant structural modifications affecting antioxidant properties [17] [19] [21]. The presence of hydroxyl groups in the B-ring dramatically enhances radical scavenging capacity and provides the electronic characteristics necessary for effective antioxidant activity [17] [19] [21]. The number and position of these hydroxyl groups directly correlate with antioxidant potency [17] [19] [21].
Methoxylation of hydroxyl groups alters physicochemical properties, particularly lipophilicity and membrane permeability characteristics [25]. These modifications can enhance cellular uptake while potentially reducing direct antioxidant activity [25]. Glycosylation represents a major structural modification that increases water solubility and enhances bioavailability through improved absorption characteristics [11] [22].
Table 6: Structure-Activity Relationships of Flavone
Structural Feature | Effect on Activity | Impact on Properties | Reference |
---|---|---|---|
Basic C15H10O2 framework | Essential for flavone identity | Defines molecular scaffold | [6] [20] |
C2-C3 double bond | Enables π-electron delocalization | Stabilizes radical intermediates | [21] [22] |
C4 ketone group | Critical for hydrogen bonding | Essential for enzyme interactions | [32] |
Phenyl ring at C2 | Contributes to planarity | Maintains aromatic character | [20] [22] |
Hydroxylation at C3 | Increases biological activity | Higher potency in bioassays | [20] [22] |
Hydroxylation at C5 | Modulates antioxidant capacity | Intramolecular hydrogen bonding | [17] [21] |
Hydroxylation at C7 | Affects metabolic stability | Influences pharmacokinetics | [16] [22] |
B-ring hydroxylation | Enhanced antioxidant properties | Greater radical scavenging | [17] [19] [21] |
Methoxylation | Alters physicochemical properties | Modified lipophilicity | [25] |
Glycosylation | Increases water solubility | Enhanced bioavailability | [11] [22] |
Irritant